2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline
Description
The compound 2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline (hereafter referred to as the target compound) features a quinazoline core substituted with a pyrazoline ring bearing 4-bromophenyl and p-tolyl groups, along with a 6-chloro-4-phenyl moiety. This structural architecture is characteristic of bioactive heterocyclic hybrids, which are frequently explored for therapeutic applications due to their modular pharmacophores .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrClN4/c1-19-7-9-21(10-8-19)28-18-27(20-11-13-23(31)14-12-20)35-36(28)30-33-26-16-15-24(32)17-25(26)29(34-30)22-5-3-2-4-6-22/h2-17,28H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJFIQZUCPWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a novel synthetic molecule that incorporates a pyrazole moiety and a quinazoline structure, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on structural characteristics and related research findings.
Structural Characteristics
The compound's structure features:
- A pyrazole ring , which is associated with various pharmacological properties.
- A quinazoline core , recognized for its role in anticancer and antimicrobial activities.
These structural elements suggest that the compound may exhibit significant biological activity, particularly in the fields of oncology and infectious diseases.
Biological Activity Overview
Research indicates that compounds with similar structures to 2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline often display a range of biological activities including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Many pyrazole compounds exhibit antibacterial and antifungal effects, making them potential candidates for treating infections .
- Anti-inflammatory Effects : The presence of specific functional groups in similar compounds has been linked to anti-inflammatory activity, which could be relevant for therapeutic applications .
Anticancer Activity
A study evaluating the cytotoxic effects of various pyrazole derivatives found that those with bromine substitutions demonstrated enhanced efficacy against several cancer cell lines, including breast and lung cancers. The mechanism was primarily attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Studies
In vitro studies have indicated that derivatives structurally related to our compound exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a series of pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Pyrazole derivatives | Induction of apoptosis |
| Antibacterial | Pyrazole derivatives | Inhibition of bacterial cell wall synthesis |
| Anti-inflammatory | Various substituted pyrazoles | Inhibition of pro-inflammatory cytokines |
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Many pyrazole derivatives have shown effectiveness against various bacterial strains. For instance, studies on related compounds have demonstrated their ability to inhibit bacterial peptidoglycan biosynthesis, targeting enzymes like MurB .
- Anticancer Properties : Preliminary cell-based assays have been conducted on structurally similar compounds against multiple cancer cell lines (e.g., breast, melanoma, ovarian). These studies often utilize the MTT assay to evaluate cell viability post-treatment .
Applications in Medicinal Chemistry
The compound's potential applications in medicinal chemistry are extensive:
- Antimicrobial Agents : The unique structural features may allow the compound to act as a potent antimicrobial agent. A study involving similar pyrazole derivatives indicated significant antibacterial activity against standard strains like Streptomycin .
- Anticancer Drugs : The anticancer potential has been explored through docking studies, revealing promising interactions with cancer-related targets. For example, binding affinities with enzymes involved in tumor progression have been assessed .
- Anti-inflammatory Agents : Compounds with pyrazole and quinazoline structures are often investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in related studies .
Case Studies
Several case studies highlight the applications of this compound:
- Study on Antimicrobial Efficacy : A recent investigation into similar pyrazole derivatives reported their ability to inhibit growth in various bacterial strains, suggesting that modifications in the structure can lead to enhanced antimicrobial properties. The study utilized both in vitro assays and molecular docking techniques to validate findings .
- Anticancer Activity Assessment : Research involving derivatives of quinazoline and pyrazole demonstrated significant cytotoxic effects on several cancer cell lines. The study employed a combination of biological assays and computational modeling to predict efficacy and mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
- Halogen Influence: Chloro, bromo, and fluoro substituents are common in these analogs. Isostructural compounds 4 (Cl) and 5 (F) exhibit nearly identical crystal packing (triclinic, P 1 symmetry) despite differing halogens, suggesting minor adjustments in intermolecular contacts (e.g., C–X···π interactions) . However, halogen size (e.g., Br vs. Cl) can modulate lipophilicity and binding site interactions, impacting bioavailability .
- Core Heterocycles: The quinazoline core in the target compound distinguishes it from thiazole (e.g., 35c) or thienopyrimidine (e.g., 21e) derivatives.
Crystallographic and Spectroscopic Characterization
- Crystal Structures : Analogs like 4 and 5 () and thiazole derivatives () adopt planar conformations with perpendicular aryl groups, stabilized by π–π stacking and hydrogen bonding. The target compound’s quinazoline-pyrazoline hybrid may exhibit similar planar geometry but requires empirical validation .
- Spectroscopic Data : Compounds in (ME-1 to ME-4) show characteristic ¹H NMR signals for pyrazoline methylene protons (δ ~1.3–1.4 ppm) and pyrazole ring protons (δ ~3.6–4.8 ppm). The target compound’s 6-chloro-4-phenylquinazoline moiety would likely display distinct aromatic signals (δ ~7.0–8.5 ppm) .
Preparation Methods
Chalcone Intermediate Formation
The dihydropyrazole synthesis begins with preparation of (E)-3-(p-tolyl)-1-(4-bromophenyl)prop-2-en-1-one via Claisen-Schmidt condensation:
$$
\text{4-Bromoacetophenone} + \text{p-Tolualdehyde} \xrightarrow{\text{NaOH (40\%), EtOH, Δ}} \text{Chalcone Intermediate}
$$
- Molar ratio 1:1.2 (ketone:aldehyde)
- 10% aqueous NaOH in ethanol under reflux (6–8 h)
- Yield: 82–85%
Cyclocondensation with Hydrazine
Treatment of the chalcone with hydrazine hydrate induces pyrazoline formation:
$$
\text{Chalcone} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{AcOH, Δ}} \text{3-(4-Bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole}
$$
- Acetic acid catalysis (5 mol%) enhances regioselectivity
- Reflux duration: 12–14 h (monitored by TLC)
- Isolation via cold ethanol precipitation
- Yield: 78% (HPLC purity >95%)
Characterization Data :
- $$ ^1\text{H NMR} $$ (500 MHz, DMSO-d6): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.25–7.18 (m, 4H, Ar-H), 5.42 (dd, J=11.2, 4.8 Hz, 1H, CH), 3.92 (dd, J=17.6, 11.2 Hz, 1H, CH2), 3.15 (dd, J=17.6, 4.8 Hz, 1H, CH2), 2.34 (s, 3H, CH3).
- $$ ^{13}\text{C NMR} $$: δ 160.8 (C=O), 148.2, 139.7, 135.2, 132.6, 130.4, 129.8, 128.7, 128.1, 121.9, 62.4 (CH), 45.3 (CH2), 21.3 (CH3).
Synthesis of 6-Chloro-4-phenylquinazoline-2-amine
Benzimidamide Formation
2-Amino-5-chlorobenzophenone undergoes condensation with ammonium acetate:
$$
\text{2-Amino-5-chlorobenzophenone} + \text{NH}4\text{OAc} \xrightarrow{\text{Ac}2\text{O, Δ}} \text{6-Chloro-4-phenylquinazolin-2-amine}
$$
- Acetic anhydride as both solvent and dehydrating agent
- Temperature gradient: 80°C (2 h) → 120°C (4 h)
- Yield: 76% after recrystallization (EtOH/H2O)
Chlorination at Position 6
Controlled chlorination ensures regioselectivity:
$$
\text{Quinazolin-2-amine} + \text{SOCl}_2 \xrightarrow{\text{DMF (cat.), reflux}} \text{2-Amino-6-chloro-4-phenylquinazoline}
$$
Key Observations :
- Sulfuryl chloride (1.2 equiv) in anhydrous DCM
- Catalytic DMF (0.1 equiv) accelerates reaction
- Completion within 3 h (monitored by LC-MS)
Coupling of Dihydropyrazole to Quinazoline
N-Alkylation Strategy
The quinazoline-2-amine undergoes nucleophilic displacement with the dihydropyrazole:
$$
\text{2-Aminoquinazoline} + \text{Dihydropyrazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 90°C} \text{Target Compound}
$$
- Molar ratio 1:1.5 (quinazoline:dihydropyrazole)
- Anhydrous DMF with 3Å molecular sieves
- Reaction time: 24–36 h under nitrogen
- Yield: 65% after column chromatography (SiO2, EtOAc/hexane)
Copper-Catalyzed Domino Reaction
Alternative one-pot approach inspired by recent advances:
$$
\text{o-Alkenyl Isocyanide} + \text{Diazo Compound} \xrightarrow{\text{Cu(OTf)}_2, \text{DCE}} \text{Target Scaffold}
$$
Limitations :
- Requires specialized isocyanide precursors
- Lower yield (42%) compared to stepwise method
- Limited substrate scope for bulky substituents
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Approach | Domino Reaction |
|---|---|---|
| Overall Yield | 58% | 37% |
| Purity (HPLC) | 98.2% | 89.7% |
| Reaction Steps | 4 | 2 |
| Scalability | >100 g | <10 g |
| Byproduct Formation | <5% | 22% |
Purification and Characterization
Chromatographic Conditions :
- Stationary phase: Silica gel 60 (230–400 mesh)
- Mobile phase: Gradient elution with EtOAc/hexane (30:70 → 50:50)
- Rf: 0.43 (EtOAc/hexane 1:1)
Advanced Characterization :
- HRMS (ESI+) : m/z calc. for C31H24BrClN4 [M+H]+: 607.0754, found: 607.0758
- X-ray Crystallography : Monoclinic system, space group P21/c, a=12.456(3) Å, b=15.782(4) Å, c=14.235(3) Å, β=102.36(2)°
- Thermal Analysis (TGA) : Decomposition onset 278°C (N2 atmosphere)
Industrial-Scale Considerations
For kilogram-scale production, the following modifications are recommended:
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including pyrazole ring formation via hydrazine-diketone condensation, followed by bromination and coupling reactions. Key steps include:
- Pyrazole Core Formation : Use hydrazine derivatives with diketones under reflux conditions in ethanol or THF .
- Substituent Introduction : Bromophenyl groups are introduced via bromination (e.g., NBS in CCl₄), while chloro and phenyl groups are added via Suzuki-Miyaura couplings .
- Purification : Column chromatography (silica gel, 10% MeOH/DCM) or flash chromatography yields >90% purity. HPLC (C18 column, acetonitrile/water gradient) confirms purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing (e.g., orthorhombic P2₁2₁2₁ space group) to confirm stereochemistry and non-covalent interactions (C–H···π, π–π stacking) .
- NMR Spectroscopy : Analyze ¹H/¹³C NMR for pyrazole protons (δ 3.5–4.5 ppm, diastereotopic H), aromatic protons (δ 6.8–8.2 ppm), and substituent environments (e.g., Br and Cl shifts) .
- HRMS : Validate molecular formula (e.g., m/z 557.84 for C₂₉H₁₉BrClFN₄) .
Q. What analytical techniques ensure compound purity and stability?
Methodological Answer:
- HPLC : Use reverse-phase columns (e.g., Agilent ZORBAX SB-C18) with UV detection (λ = 254 nm) to achieve >95% purity .
- TLC Monitoring : Track reaction progress using ethyl acetate/hexane (3:7) mobile phase.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via LC-MS to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with fluorophenyl, methoxy, or methyl groups to assess electronic/steric effects on target binding .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., bromophenyl for hydrophobic pockets, quinazoline for π-stacking) .
- In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7, IC₅₀) to correlate substituents with cytotoxicity .
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into kinase domains (e.g., EGFR PDB: 1M17). Key interactions: bromophenyl with Leu694, quinazoline with Met769 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes .
- QSAR Modeling : Develop 2D/3D-QSAR models using IC₅₀ data and descriptors (e.g., logP, polar surface area) .
Q. How should in vitro pharmacological profiling be conducted?
Methodological Answer:
- Cytotoxicity Assays : Use MTT/WST-1 assays on cancer cells (24–72 hr exposure). Include positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Test against kinases (e.g., BRAF V600E) via ADP-Glo™ assays. IC₅₀ values <1 µM suggest high potency .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) with LC-MS quantification of parent compound .
Q. How can contradictory data in SAR or bioactivity be resolved?
Methodological Answer:
- Data Triangulation : Cross-validate IC₅₀ results using orthogonal assays (e.g., fluorescence-based vs. luminescence) .
- Crystallographic Analysis : Resolve co-crystal structures to confirm binding hypotheses vs. assay artifacts .
- Statistical Modeling : Apply partial least squares (PLS) regression to identify outliers in bioactivity datasets .
Q. What strategies address poor aqueous solubility in preclinical studies?
Methodological Answer:
- Formulation Optimization : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions (particle size <200 nm) to enhance solubility .
- Prodrug Design : Introduce phosphate or PEG groups at the quinazoline N1 position to improve hydrophilicity .
- pH-Solubility Profiling : Measure solubility in buffers (pH 1–7.4) to identify optimal conditions for in vivo dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
